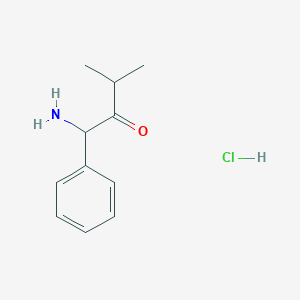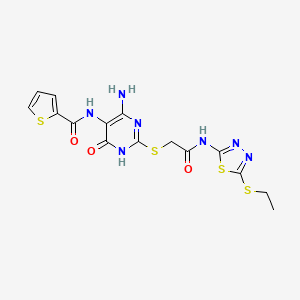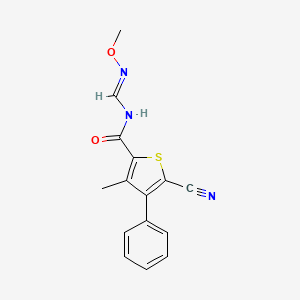
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochloride, also known as Methamphetamine hydrochloride, is a synthetic drug that belongs to the class of amphetamines. It is a potent central nervous system stimulant that has been used for various purposes, including as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its high potential for abuse and addiction, it is classified as a Schedule II controlled substance in the United States.
Wirkmechanismus
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and arousal. 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, preventing their reuptake and leading to an accumulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has a wide range of effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased wakefulness. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to a state of hyperarousal and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has been used in laboratory experiments to study the effects of stimulants on the brain and behavior. It is a potent and reliable tool for investigating the mechanisms of addiction and the effects of long-term drug use. However, its high potential for abuse and addiction means that it must be used with caution and in accordance with strict safety protocols.
Zukünftige Richtungen
There are many potential future directions for research on 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride. One area of interest is the development of new treatments for addiction and other neurological disorders. Another area of research is the investigation of the long-term effects of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride use on the brain and behavior. Additionally, there is a need for further studies on the safety and efficacy of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride as a laboratory tool.
Synthesemethoden
The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus in the presence of hydrochloric acid. This process is known as the "Nazi method" and is illegal in many countries due to the hazardous nature of the chemicals used and the risk of explosion.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-methyl-1-phenylbutan-2-one;hydrochlorideine hydrochloride has been extensively studied for its effects on the central nervous system. It has been used in research to investigate the mechanisms of addiction, as well as to develop new treatments for ADHD and other neurological disorders.
Eigenschaften
IUPAC Name |
1-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(2)11(13)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLOBJOMCOCLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate](/img/structure/B2859568.png)


![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)

![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)


![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2859585.png)
![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2859586.png)



